Ilexoside O
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Overview
Description
Ilexoside O is a triterpene saponin derived from the roots of Ilex pubescens. It is known for its modest inhibition of xanthine oxidase activity, with an IC50 value of 53.05 micromolar . This compound has garnered interest due to its potential therapeutic properties, particularly in the field of anti-inflammatory and antithrombotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ilexoside O is typically isolated from the roots of Ilex pubescens. The preparation involves several steps:
Extraction: The roots are first extracted using solvents such as methanol or ethanol.
Purification: The extract is then subjected to column chromatography to separate the triterpene saponins.
Recrystallization: The purified compound is further recrystallized to obtain this compound in its pure form.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Ilexoside O undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Ilexoside O has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of triterpene saponins in various chemical reactions.
Biology: Investigated for its potential anti-inflammatory and antithrombotic properties.
Medicine: Explored for its potential therapeutic effects in treating conditions like hyperuricemia and inflammation.
Mechanism of Action
Ilexoside O exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, this compound can reduce the levels of uric acid in the body, which may help in the treatment of conditions like gout. Additionally, its anti-inflammatory effects are mediated through the modulation of various inflammatory pathways, including the mitogen-activated protein kinase and nuclear factor-kappa B pathways .
Comparison with Similar Compounds
Ilexoside O is similar to other triterpene saponins such as ilexsaponin A1, ilexsaponin B1, ilexsaponin B2, and ilexsaponin B3. These compounds share a similar aglycon structure but differ in their sugar moieties and specific biological activities. This compound is unique in its specific inhibition of xanthine oxidase and its potential anti-inflammatory and antithrombotic properties .
List of Similar Compounds
- Ilexsaponin A1
- Ilexsaponin B1
- Ilexsaponin B2
- Ilexsaponin B3
Properties
Molecular Formula |
C53H86O22 |
---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1 |
InChI Key |
SRTQVFRLIYXRPC-BGBHIZDGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
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